3-(Chloromethyl)benzoic acid
3-(Chloromethyl)benzoic acid
3-(Chloromethyl)benzoic acid (m-Chloromethylbenzoic acid) is a meta-substituted benzoic acid derivative. Correlations between Hammett substituent constants and calculated dipole moments and molecular transform and normalized molecular moment structure indices for m-chloromethylbenzoic acid was investigated. Hammett constants were observed to be linearly related only to the normalized charge moment index.
Brand Name:
Vulcanchem
CAS No.:
31719-77-4
VCID:
VC21147648
InChI:
InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
SMILES:
C1=CC(=CC(=C1)C(=O)O)CCl
Molecular Formula:
C8H7ClO2
Molecular Weight:
170.59 g/mol
3-(Chloromethyl)benzoic acid
CAS No.: 31719-77-4
Cat. No.: VC21147648
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(Chloromethyl)benzoic acid (m-Chloromethylbenzoic acid) is a meta-substituted benzoic acid derivative. Correlations between Hammett substituent constants and calculated dipole moments and molecular transform and normalized molecular moment structure indices for m-chloromethylbenzoic acid was investigated. Hammett constants were observed to be linearly related only to the normalized charge moment index. |
|---|---|
| CAS No. | 31719-77-4 |
| Molecular Formula | C8H7ClO2 |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 3-(chloromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) |
| Standard InChI Key | PBSUMBYSVFTMNG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CCl |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CCl |
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